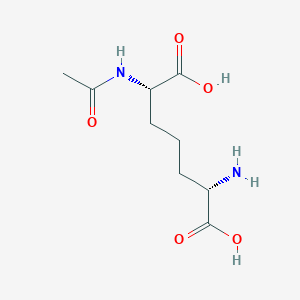

N-acetyl-LL-2,6-diaminopimelic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16N2O5 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

(2S,6S)-2-acetamido-6-aminoheptanedioic acid |

InChI |

InChI=1S/C9H16N2O5/c1-5(12)11-7(9(15)16)4-2-3-6(10)8(13)14/h6-7H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t6-,7-/m0/s1 |

InChI Key |

KYVLWJXMCBZDRL-BQBZGAKWSA-N |

SMILES |

CC(=O)NC(CCCC(C(=O)O)N)C(=O)O |

Isomeric SMILES |

CC(=O)N[C@@H](CCC[C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

CC(=O)NC(CCCC(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Interconversion Pathways of N Acetyl Ll 2,6 Diaminopimelic Acid

Distribution of Biosynthetic Pathways Across Diverse Microbial and Plant Species

The biosynthesis of L-lysine is a vital metabolic process for most bacteria, plants, and some archaea, as they cannot acquire it from their environment. This synthesis is predominantly achieved through the diaminopimelate (DAP) pathway, which itself displays remarkable diversity across different life forms. The DAP pathway is characterized by four main variants, distinguished by the series of enzymatic reactions that convert tetrahydrodipicolinate (THDP) into meso-diaminopimelate (m-DAP), the direct precursor to lysine (B10760008). These variants are the succinylase, acetylase, dehydrogenase, and aminotransferase pathways. The distribution of these pathways is not uniform and reflects the diverse evolutionary and metabolic strategies adopted by different organisms.

The acetylase pathway, which utilizes N-acetylated intermediates such as N-acetyl-LL-2,6-diaminopimelic acid, is notably less common than the succinylase pathway. It has been primarily identified in certain species of the phylum Firmicutes, particularly within the genus Bacillus. nih.govnih.gov For instance, the well-studied bacterium Bacillus subtilis employs this pathway for lysine biosynthesis. nih.govresearchgate.net Research has also indicated the presence of the acetylase pathway in other Bacillus species, such as Bacillus macerans, which is also capable of utilizing the dehydrogenase pathway. nih.goveolss.net The final step in the acetylase pathway is catalyzed by N-acetyldiaminopimelate deacetylase, an enzyme that has been identified and characterized in species like Bacillus cereus. uniprot.org

In contrast, the succinylase pathway is the most widespread variant of the DAP pathway among bacteria. nih.gov It is the primary route for lysine biosynthesis in the majority of Gram-negative bacteria, including the model organism Escherichia coli, as well as in a large number of Gram-positive bacteria, spanning the phyla Proteobacteria, Firmicutes, and Actinobacteria. nih.govyoutube.comnih.gov

The dehydrogenase pathway offers a more direct route from THDP to m-DAP, bypassing several steps of the acylase pathways. This pathway is found in a select group of Gram-positive bacteria. nih.gov Notable examples include some Bacillus species and Corynebacterium glutamicum, an industrially significant bacterium used for large-scale amino acid production. eolss.netnih.gov Interestingly, Corynebacterium glutamicum possesses the genetic machinery for both the succinylase and dehydrogenase pathways, providing it with metabolic flexibility. eolss.netnih.gov

A more recently discovered variant is the aminotransferase pathway, which directly converts THDP to LL-diaminopimelate. This pathway is distinguished by its presence across different domains of life. It is utilized by certain bacteria, such as those of the genus Chlamydia and cyanobacteria like Synechococcus sp. nih.govnih.gov Furthermore, this pathway has been identified in some archaea, for instance, Methanothermobacter thermautotrophicus, and is the operative pathway in plants, as demonstrated in the model organism Arabidopsis thaliana. nih.govfrontiersin.orgnih.gov The discovery of this shared pathway in such diverse organisms suggests a complex evolutionary history involving horizontal gene transfer.

The following table summarizes the distribution of the different DAP pathway variants across a selection of microbial and plant species, highlighting the metabolic diversity in lysine biosynthesis.

| Pathway Variant | Key Intermediate(s) | Representative Organisms | Phylum/Group |

| Acetylase Pathway | This compound | Bacillus subtilis | Firmicutes |

| Bacillus macerans | Firmicutes | ||

| Bacillus cereus | Firmicutes | ||

| Succinylase Pathway | N-succinyl-L,L-diaminopimelate | Escherichia coli | Proteobacteria |

| Most Gram-negative bacteria | Various | ||

| Many Firmicutes and Actinobacteria | Various | ||

| Dehydrogenase Pathway | meso-diaminopimelate (direct from THDP) | Corynebacterium glutamicum | Actinobacteria |

| Some Bacillus species | Firmicutes | ||

| Brevibacterium species | Actinobacteria | ||

| Aminotransferase Pathway | LL-diaminopimelate (direct from THDP) | Arabidopsis thaliana (and other plants) | Plantae |

| Chlamydia trachomatis | Chlamydiae | ||

| Synechococcus sp. (and other cyanobacteria) | Cyanobacteria | ||

| Methanothermobacter thermautotrophicus | Euryarchaeota (Archaea) |

Integration of N Acetyl Ll 2,6 Diaminopimelic Acid into Peptidoglycan Structure and Assembly

Role of N-acetyl-LL-2,6-Diaminopimelic Acid in Murein Monomer Synthesis

The synthesis of the peptidoglycan monomer, also known as the murein monomer, is a fundamental cytoplasmic process. nih.gov This monomer consists of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) linked to a peptide stem. oup.com The composition of this peptide stem can vary among bacterial species, but it is the incorporation of diaminopimelic acid (DAP) that is of particular interest.

The journey begins with the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc), to which amino acids are sequentially added. utexas.edu In bacteria that utilize DAP, the synthesis of the UDP-MurNAc-pentapeptide precursor involves the sequential addition of L-alanine, D-glutamic acid, and then a diaminopimelic acid residue. nih.gov Specifically, meso-diaminopimelic acid (mDAP) is a characteristic component of the peptidoglycan in Gram-negative bacilli and most Gram-negative species. nih.gov The synthesis of this precursor is a critical step, as it provides the basic building block for the entire peptidoglycan structure. nih.gov

UDP-N-acetylmuramoyl-L-alanyl-D-glutamate--2,6-diaminopimelate Ligase (MurE) in Stem Peptide Elongation

The elongation of the peptide stem is a highly regulated enzymatic process. A key enzyme in this pathway is UDP-N-acetylmuramoyl-L-alanyl-D-glutamate--2,6-diaminopimelate ligase, commonly known as MurE. uniprot.orgwikipedia.org This essential cytoplasmic enzyme catalyzes the addition of a diaminopimelic acid residue to the UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG) precursor. uniprot.orgdrugbank.com

Mechanisms of Peptidoglycan Cross-Linking Involving Diaminopimelic Acid

Once the peptidoglycan monomers are synthesized and transported across the cytoplasmic membrane, they are incorporated into the growing peptidoglycan sacculus. nih.gov The final and crucial step for providing structural rigidity is the cross-linking of the peptide stems of adjacent glycan strands. acs.org This process is catalyzed by transpeptidase enzymes, which are famously the targets of β-lactam antibiotics. acs.orgnih.gov

The cross-linking reaction involves the formation of a peptide bond between the peptide stems of two different glycan chains. acs.org In many Gram-negative bacteria, such as E. coli, the cross-link forms directly between the D-alanine at the fourth position of one peptide stem and the ε-amino group of the diaminopimelic acid residue at the third position of an adjacent peptide stem. acs.orgyoutube.com This reaction involves the cleavage of the terminal D-alanine from the donor pentapeptide stem. acs.org

Direct vs. Interpeptide Bridge Formation

A key distinction in peptidoglycan structure across different bacterial species is the nature of the cross-link. Two primary types of cross-linking are observed: direct cross-linking and cross-linking via an interpeptide bridge. nih.gov

Direct Cross-Linking: This is the predominant method in most Gram-negative bacteria and some Gram-positive bacteria. nih.govnih.gov In this mechanism, a direct covalent bond is formed between the amino group of the diaminopimelic acid (or L-lysine in other species) at position 3 of one peptide stem and the carboxyl group of the D-alanine at position 4 of a neighboring peptide stem. oup.comlibretexts.org

Interpeptide Bridge: In contrast, many Gram-positive bacteria utilize an interpeptide bridge to connect the peptide stems. nih.govyoutube.com This bridge consists of a short chain of amino acids that links the two peptide stems. nih.gov A well-known example is the pentaglycine (B1581309) bridge found in Staphylococcus aureus. acs.org This interpeptide bridge adds flexibility and can contribute to a higher degree of cross-linking. acs.org

The presence or absence of an interpeptide bridge is a significant factor in the structural diversity of peptidoglycan.

Structural Variations in Cross-Links Across Bacterial Species

The structure of peptidoglycan, particularly the composition of the peptide stem and the nature of the cross-links, exhibits considerable variation across the bacterial kingdom. nih.govoup.com This diversity is a key feature used in bacterial classification. oup.com

While many Gram-negative bacteria utilize a direct 4→3 cross-link involving meso-diaminopimelic acid, variations exist. nih.govnih.gov For instance, some bacteria may have modifications to the diaminopimelic acid itself, such as amidation of the ε-carboxyl group. oup.comnih.gov Additionally, some species can form 3→3 cross-links, which are generated by L,D-transpeptidases that link the diaminopimelic acid residues of two adjacent tetrapeptide stems. biorxiv.orgnih.gov

The following table summarizes some of the structural variations in peptidoglycan cross-linking involving diaminopimelic acid:

| Feature | Escherichia coli (Gram-negative) | Bacillus subtilis (Gram-positive) | Corynebacterium glutamicum (Gram-positive) |

| Diamino Acid | meso-Diaminopimelic acid nih.govlibretexts.org | meso-Diaminopimelic acid nih.govnih.gov | meso-Diaminopimelic acid nih.gov |

| Cross-Link Type | Direct 4→3 nih.govacs.org | Direct 4→3 nih.gov | Direct 4→3 nih.gov |

| Interpeptide Bridge | Absent nih.govyoutube.com | Absent nih.gov | Absent nih.gov |

| Key Enzyme | D,D-transpeptidases acs.org | D,D-transpeptidases | D,D-transpeptidases nih.gov |

| Additional Notes | A significant portion of muropeptides are directly cross-linked. nih.gov | The amidation of the ε-carboxyl group of mDAP can occur. nih.gov | The α- and ε-carboxyl groups of D-Glu and meso-DAP are amidated. nih.gov |

Enzymatic Processes in Peptidoglycan Polymerization and Maturation

The assembly of the peptidoglycan sacculus is a dynamic process involving multiple enzymatic activities. nih.gov Following the synthesis of the lipid-linked monomer precursor (Lipid II) in the cytoplasm, it is flipped across the membrane to the periplasm. nih.gov Here, two key enzymatic processes occur: polymerization and maturation.

Polymerization: Transglycosylases catalyze the polymerization of the glycan strands by forming β-1,4 glycosidic bonds between the N-acetylglucosamine and N-acetylmuramic acid residues of the incoming monomers and the existing glycan chain. nih.govlibretexts.org

Maturation: Concurrently or subsequently, transpeptidases carry out the cross-linking of the peptide stems, as previously described. nih.govlibretexts.org This cross-linking is essential for the mechanical strength of the cell wall. nih.gov The process is not static; the peptidoglycan is constantly being remodeled by peptidoglycan hydrolases, which cleave bonds to allow for cell growth and division, followed by the insertion of new material by the synthetic enzymes. nih.govnih.gov

The coordinated action of these enzymes—transglycosylases, transpeptidases, and hydrolases—ensures the integrity and dynamic nature of the peptidoglycan layer during the bacterial cell cycle. nih.govnih.gov

Peptidoglycan Recycling and N Acetyl Ll 2,6 Diaminopimelic Acid Metabolism

Release of Peptidoglycan Fragments Containing Diaminopimelic Acid

During bacterial growth, elongation, and division, lytic enzymes act on the existing peptidoglycan sacculus to create openings for the insertion of new material. frontiersin.org This controlled autolysis results in the release of various peptidoglycan fragments, or muropeptides, into the periplasmic space. In Gram-negative bacteria, a significant portion of the cell wall, estimated to be between 30% and 60% per generation, is turned over and its components are recycled. nih.govplos.orgnih.govosti.gov

The primary enzymes responsible for the initial breakdown of the peptidoglycan polymer are lytic transglycosylases and endopeptidases. frontiersin.orgnih.gov Lytic transglycosylases cleave the β-1,4-glycosidic bonds between N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (NAM), often generating fragments with a 1,6-anhydro-N-acetylmuramic acid (anhMurNAc) end. Endopeptidases, on the other hand, cleave the peptide cross-links. nih.gov The resulting soluble fragments vary in size and composition but often consist of a disaccharide (GlcNAc-anhMurNAc) linked to a peptide stem, which in many Gram-negative bacteria is L-Ala-γ-D-Glu-meso-DAP-D-Ala. nih.gov These diaminopimelic acid-containing muropeptides are the initial substrates for the recycling pathway.

Enzymatic Processing of Diaminopimelic Acid-Containing Muropeptides

Once released into the periplasm, the muropeptides are transported into the cytoplasm by permeases such as AmpG. frontiersin.org Inside the cytoplasm, a series of enzymes process these fragments to salvage their components.

N-acetylmuramyl-L-alanine Amidases (AmpD) and L,D-Carboxypeptidases (LdcA)

Two key enzymes in the cytoplasmic processing of DAP-containing muropeptides are N-acetylmuramyl-L-alanine amidase (AmpD) and L,D-carboxypeptidase (LdcA).

N-acetylmuramyl-L-alanine amidase (AmpD) specifically cleaves the amide bond between the N-acetylmuramic acid (or anhydro-N-acetylmuramic acid) sugar and the L-alanine of the peptide stem. uniprot.orgnih.govuniprot.orgwikipedia.org This action releases the peptide portion from the sugar moiety. Inactivation of AmpD leads to the accumulation of muropeptides in the cytoplasm, which can have significant physiological consequences, including the induction of β-lactamase expression. asm.org

L,D-Carboxypeptidase (LdcA) acts on the released tetrapeptide (L-Ala-γ-D-Glu-meso-DAP-D-Ala), specifically removing the terminal D-alanine residue. nih.govuniprot.org This results in the formation of a tripeptide, L-Ala-γ-D-Glu-meso-DAP. nih.govnih.gov The activity of LdcA is crucial for providing the correct substrate for the next step in the recycling pathway. nih.gov

The coordinated action of these enzymes ensures the efficient breakdown of recycled muropeptides into reusable components. The table below summarizes the key enzymatic reactions in this stage of peptidoglycan recycling.

| Enzyme | Substrate(s) | Product(s) | Bacterial Species Example |

| N-acetylmuramyl-L-alanine amidase (AmpD) | GlcNAc-anhMurNAc-L-Ala-γ-D-Glu-meso-DAP-D-Ala | GlcNAc-anhMurNAc + L-Ala-γ-D-Glu-meso-DAP-D-Ala | Escherichia coli, Citrobacter freundii, Salmonella typhimurium |

| L,D-Carboxypeptidase (LdcA) | L-Ala-γ-D-Glu-meso-DAP-D-Ala | L-Ala-γ-D-Glu-meso-DAP + D-Ala | Escherichia coli, Novosphingobium aromaticivorans |

Re-incorporation of Recycled Diaminopimelic Acid Derivatives into Biosynthetic Pathways

The tripeptide L-Ala-γ-D-Glu-meso-DAP, generated by the action of AmpD and LdcA, is a key intermediate that can be directly re-incorporated into the peptidoglycan biosynthesis pathway. nih.govnih.gov This is achieved by the enzyme murein peptide ligase (Mpl) , which ligates the tripeptide to UDP-N-acetylmuramic acid (UDP-MurNAc), forming UDP-MurNAc-tripeptide. plos.orgnih.govosti.govnih.govoup.com This product then enters the mainstream peptidoglycan synthesis pathway, bypassing the need for the de novo synthesis of the tripeptide portion of the precursor. nih.gov

Interestingly, studies have shown that the DAP-adding enzyme in peptidoglycan synthesis has a much lower affinity for the LL-isomer of diaminopimelic acid (LL-DAP) compared to the meso-DAP form. nih.gov This highlights the importance of the epimerization steps in DAP biosynthesis for efficient peptidoglycan production. nih.gov The recycling pathway, by salvaging the correct meso-DAP-containing tripeptide, represents a significant energy-saving mechanism for the bacterial cell.

The following table outlines the key step in the re-incorporation of the recycled diaminopimelic acid derivative.

| Enzyme | Substrate(s) | Product(s) | Bacterial Species Example |

| Murein peptide ligase (Mpl) | UDP-MurNAc + L-Ala-γ-D-Glu-meso-DAP | UDP-MurNAc-L-Ala-γ-D-Glu-meso-DAP + ADP + Pi | Escherichia coli, Psychrobacter arcticus |

Physiological Implications of Peptidoglycan Recycling for Bacterial Adaptation and Virulence

Peptidoglycan recycling is not merely a housekeeping process for resource recovery; it plays a critical role in bacterial adaptation and virulence. nih.govoup.com The accumulation of peptidoglycan fragments in the cytoplasm, often due to the action of antibiotics or mutations in recycling enzymes, can act as a signal to trigger various cellular responses. asm.orgnih.gov

A well-studied example is the induction of β-lactamase expression. asm.orgnih.gov In many Gram-negative bacteria, the accumulation of muropeptides following β-lactam treatment leads to the activation of the transcriptional regulator AmpR, which in turn upregulates the expression of the AmpC β-lactamase, conferring antibiotic resistance. nih.gov

Furthermore, the integrity of the peptidoglycan recycling pathway can directly impact bacterial virulence. In Pseudomonas aeruginosa, while the inactivation of a single ampD gene does not significantly affect virulence due to the presence of multiple paralogs, the simultaneous knockout of multiple ampD genes leads to a significant reduction in virulence. asm.orgnih.gov This suggests that the proper processing of recycled peptidoglycan fragments is essential for maintaining the fitness and pathogenic potential of the bacterium. asm.org The accumulation of specific peptidoglycan intermediates can also modulate the synthesis and structure of the cell wall, further influencing bacterial physiology and interaction with the host. umu.se

The following table provides examples of the impact of peptidoglycan recycling on bacterial virulence.

| Gene/Pathway Component | Effect of Inactivation/Alteration | Impact on Virulence | Bacterial Species Example |

| ampD | Accumulation of muropeptides | Reduced virulence in a mouse model (in multiple knockout mutants) | Pseudomonas aeruginosa |

| Peptidoglycan recycling pathway | Accumulation of unexpected intermediates | Modulation of cell wall synthesis and structure | Vibrio cholerae |

Advanced Methodologies for Investigating N Acetyl Ll 2,6 Diaminopimelic Acid in Research

Chromatographic and Spectroscopic Techniques for Analyzing its Metabolism and Derivatives

A combination of chromatographic and spectroscopic methods is essential for the separation, quantification, and structural identification of N-acetyl-LL-2,6-diaminopimelic acid and its related compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of diaminopimelic acid (DAP) isomers and their derivatives. The separation and quantification of these compounds are critical, as different stereoisomers can have distinct biological roles. Reverse-phase HPLC, often coupled with pre-column derivatization using reagents like o-phthaldehyde (OPA) and a chiral thiol such as N-acetyl-L-cysteine, allows for the sensitive and complete separation of DAP diastereomers. psu.edu This derivatization creates fluorescent isoindole derivatives, enabling highly sensitive detection. psu.edu

While direct HPLC methods for this compound are less commonly detailed, the principles applied to DAP isomer separation are directly relevant. For instance, methods have been developed to determine DAP diastereomers in the cell walls of Gram-positive bacteria, requiring as little as 10 mg of dry cells. psu.eduasm.org The quantification is typically achieved by comparing peak areas to those of known standards, with calibration curves showing excellent linearity. researchgate.net Such methods are crucial for understanding the distribution and concentration of these important bacterial cell wall components. asm.org

Table 1: HPLC Methodologies for Diaminopimelic Acid (DAP) Analysis

| Technique | Derivatization Agent | Detection Method | Application | Reference |

|---|---|---|---|---|

| Reverse-Phase HPLC | o-phthaldehyde/N-acetyl-L-cysteine | Fluorescence | Separation and quantification of DAP diastereomers in bacterial cell walls | psu.edu |

| Reverse-Phase HPLC | FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | UV/Vis | Measurement of free DAP in seawater samples | asm.org |

| Isocratic Reversed-Phase HPLC | None specified | UV | Quantification of amide-containing compounds in pharmaceutical formulations | researchgate.net |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the definitive structural elucidation of this compound metabolites and related enzyme ligands. NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of molecules. marquette.edunih.gov It has been successfully used to characterize the structural features of a series of thirteen mono-N-acyl derivatives of 2,6-diaminopimelic acid, which were synthesized as potential enzyme inhibitors. marquette.edunih.govmarquette.edu

MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS), offers high sensitivity and specificity for identifying and quantifying metabolites. nih.gov LC-MS is considered the most accurate methodology for quantifying post-translational modifications and metabolites like acetyl-CoA, a precursor for acetylation reactions. nih.gov In the context of this compound, MS is used to confirm the identity of synthetic derivatives and to analyze the products of enzymatic reactions. oup.commdpi.com For example, High-Resolution Mass Spectrometry (HRMS) is routinely used to confirm the elemental composition of newly synthesized pyrazole-based inhibitors targeting enzymes in the DAP pathway. mdpi.com

Capillary electromigration methods, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), are powerful techniques for the analysis and separation of charged molecules like this compound and its derivatives. marquette.edunih.gov These methods offer high efficiency, rapid analysis times, and require only small sample volumes. mdpi.com

CZE separates molecules based on their charge-to-size ratio in a given background electrolyte (BGE). For amphoteric DAP derivatives, both acidic and basic BGEs can be used, leading to cationic or anionic migration, respectively. marquette.edu MEKC, an adaptation of CZE, incorporates micelles into the BGE, allowing for the separation of both charged and neutral molecules based on their partitioning between the micellar and aqueous phases. MEKC has proven particularly effective for separating DAP derivatives, including their diastereomers. marquette.edunih.gov The optimal separation of thirteen different mono-N-acyl DAP derivatives was achieved using MEKC in an acidic BGE containing the anionic detergent sodium dodecyl sulfate (B86663) (SDS). marquette.edunih.govmarquette.edu

Table 2: Capillary Electromigration Conditions for DAP Derivative Separation

| Method | Background Electrolyte (BGE) Composition | pH | Result | Reference |

|---|---|---|---|---|

| MEKC | 500 mM Acetic Acid with 60 mM SDS | 2.54 | Best separation of DAP derivatives and their diastereomers | marquette.edunih.govmarquette.edu |

| CZE | Acidic BGEs (e.g., Formic Acid) | ~2.2-2.5 | Cationic migration and separation of amphoteric DAP derivatives | marquette.edumdpi.com |

| CZE | Basic BGEs | ~8.2-8.6 | Anionic migration and separation of amphoteric DAP derivatives | marquette.edu |

Isotopic Labeling and Radiotracer Studies for Metabolic Flux Analysis

Isotopic labeling, using stable isotopes like ¹³C or ¹⁵N, is a powerful strategy to trace the flow of atoms through metabolic pathways, a field known as metabolic flux analysis (MFA). nih.gov This technique provides quantitative insights into the rates of intracellular reactions that are not directly measurable. mdpi.com In MFA, cells are cultured in a medium containing an isotopically labeled substrate. nih.gov As the substrate is metabolized, the isotope label is incorporated into downstream metabolites. The specific labeling pattern (mass isotopomer distribution) of these metabolites, measured by MS or NMR, is determined by the relative fluxes through converging and diverging pathways. nih.gov

While studies focusing specifically on the metabolic flux of this compound are not extensively documented, the principles of MFA are broadly applicable. For example, isotope-assisted MFA (iMFA) is used to discern fluxes in complex mammalian and bacterial systems, integrating labeling data with extracellular flux measurements. mdpi.comnih.gov This approach can deconvolve the contributions of different carbon sources to biosynthetic precursors like acetyl-CoA. researchgate.net By feeding cells labeled substrates, researchers can investigate the metabolic preference for acetyl-CoA production and its subsequent use in acetylation reactions, a process directly analogous to the formation of this compound. nih.gov The analysis of N-acetylaspartate, a structurally related compound, has demonstrated how similarity analysis of isotopic enrichment patterns can help identify metabolically related compounds and reveal metabolic flux changes. researchgate.net

In Vitro Enzymatic Assays for Characterizing Enzyme-Substrate Interactions

In vitro enzymatic assays are fundamental for characterizing the enzymes involved in the metabolism of this compound and for screening potential inhibitors. A key enzyme in the related bacterial lysine (B10760008) biosynthesis pathway is the N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), which catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP). nih.govresearchgate.net Assays developed for DapE are highly relevant for studying enzymes that may act on this compound.

A common spectrophotometric assay for DapE monitors the cleavage of the amide bond in L,L-SDAP by measuring the decrease in absorbance at 225 nm. nih.govnih.gov However, to overcome interference from compounds that absorb in the UV region, alternative assays have been developed. One such method uses a modified substrate, N⁶-methyl-N²-succinyl-L,L-diaminopimelic acid, and detects the primary amine product using ninhydrin. nih.govnih.govresearchgate.net This assay has been validated with known DapE inhibitors and is suitable for high-throughput screening. nih.govnih.gov

These assays are used to determine key kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), which describe the affinity of the enzyme for its substrate and its catalytic efficiency. nih.gov They are also employed to evaluate the inhibitory potential of various synthesized compounds, such as mono-N-acyl DAP derivatives, by measuring their IC₅₀ or Kᵢ values. marquette.edumdpi.comuacj.mx For instance, a series of pyrazole-based compounds were tested for their ability to inhibit DapE from Haemophilus influenzae, with enzyme kinetics confirming a competitive inhibition mechanism for the most potent analogs. mdpi.com

Table 3: Examples of In Vitro Assays for DapE and Related Enzymes

| Assay Type | Substrate/Method | Parameter Measured | Application | Reference |

|---|---|---|---|---|

| Spectrophotometric | L,L-SDAP | Amide bond cleavage (absorbance at 225 nm) | Determination of Kₘ and kcat for DapE | nih.govnih.gov |

| Ninhydrin-based | N⁶-methyl-L,L-SDAP | Formation of primary amine product | Screening for DapE inhibitors (IC₅₀) | nih.govnih.govresearchgate.net |

| Enzyme Kinetics | Varying substrate/inhibitor concentrations | IC₅₀, Kᵢ | Characterizing inhibitor potency and mechanism (e.g., competitive) | mdpi.com |

| Thermal Shift Assay | SYPRO Orange dye | Change in melting temperature (ΔTₘ) | Confirming ligand binding to the target enzyme | mdpi.comuacj.mx |

Academic Research Perspectives and Applications of N Acetyl Ll 2,6 Diaminopimelic Acid Studies

Molecular Basis of Bacterial Pathogenesis and Virulence Linked to Peptidoglycan Metabolism

N-acetyl-LL-2,6-diaminopimelic acid is a crucial component of peptidoglycan (PG), the essential polymer that forms the bacterial cell wall. This structure is vital for maintaining cellular integrity and shape, particularly in Gram-negative bacteria and certain Gram-positive species like Bacillus and Mycobacteria. The metabolism of diaminopimelic acid (DAP) and its derivatives is intrinsically linked to bacterial pathogenesis and virulence. The bacterial cell wall, with its peptidoglycan layer, is a primary interface between the pathogen and its host. wikipedia.org Modifications to the peptidoglycan structure, including variations in the amino acids at the third position of the peptide stem, such as meso-diaminopimelic acid (m-DAP), can influence the host's innate immune recognition. biorxiv.orgacs.org

The biosynthesis of peptidoglycan is a complex process involving a series of enzymatic reactions. Any disruption in this pathway can lead to a compromised cell wall, making the bacteria more susceptible to osmotic stress and host immune defenses. For instance, O-acetylation of the N-acetylmuramic acid residues in peptidoglycan, a common modification in many pathogenic bacteria, can inhibit the activity of host lysozymes, which are a key component of the innate immune system. nih.govnih.gov This modification serves as a virulence factor, allowing pathogens to evade host defenses. The presence and modification of DAP within the peptidoglycan structure are therefore critical determinants of bacterial survival and their ability to cause disease. Furthermore, the constant remodeling and turnover of peptidoglycan during bacterial growth and division release fragments that can be recognized by the host immune system, triggering inflammatory responses.

This compound Pathways as Targets for Antimicrobial Research

The biosynthetic pathway of diaminopimelic acid is an attractive target for the development of novel antimicrobial agents. This is primarily because this pathway is essential for the survival of a broad range of bacteria but is absent in mammals, who obtain the essential amino acid lysine (B10760008) from their diet. nih.govpnas.org This inherent difference allows for the design of inhibitors that are selectively toxic to bacteria with minimal off-target effects in humans. Many existing antibiotics already target peptidoglycan biosynthesis; for example, β-lactams inhibit the final cross-linking step, while others like vancomycin (B549263) bind to the peptide side chains. nih.govmdpi.com

Targeting the DAP pathway offers a distinct mechanism of action, which is crucial in the face of rising antibiotic resistance to conventional drugs. nih.gov The enzymes involved in the conversion of aspartate to meso-DAP and subsequently to lysine are unique to bacteria, presenting several potential targets for therapeutic intervention. pnas.orgasm.org Researchers are actively exploring the development of compounds that can inhibit these enzymes, thereby disrupting bacterial cell wall synthesis and leading to bacterial death.

Enzyme Inhibition Studies Targeting Biosynthesis and Recycling Enzymes (e.g., DapE, MurE)

Significant research has been directed towards identifying and characterizing inhibitors of key enzymes within the DAP biosynthetic and peptidoglycan recycling pathways. Two such enzymes that have garnered considerable attention are N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) and UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase (MurE).

DapE is a metalloenzyme that catalyzes a crucial hydrolysis step in the succinylase variant of the DAP pathway. nih.govluc.edu Its inhibition leads to the lethal accumulation of a metabolic intermediate and prevents the synthesis of essential cell wall components. nih.gov Studies have identified several inhibitors of DapE, including the angiotensin-converting enzyme (ACE) inhibitor L-captopril, which has been shown to be a potent competitive inhibitor of DapE from Neisseria meningitidis and Haemophilus influenzae. nih.gov Other research has focused on designing and synthesizing novel heterocyclic analogs of diaminopimelic acid to act as DapE inhibitors. eurekaselect.commdpi.com

MurE is an ATP-dependent ligase that incorporates meso-DAP into the growing peptidoglycan precursor. taylorandfrancis.com This step is vital for the formation of the pentapeptide side chain necessary for cross-linking the glycan strands. taylorandfrancis.com Inhibition of MurE would directly halt the synthesis of the peptidoglycan monomer, leading to a weakened cell wall. The enzymes of the DAP pathway, including DapE and MurE, are considered promising targets for the development of new broad-spectrum antibiotics. asm.orgluc.edu

Below is an interactive data table summarizing key enzymes in the DAP pathway that are targets for inhibition studies:

| Enzyme Name | Abbreviation | Function in DAP Pathway | Example Inhibitors |

| N-succinyl-L,L-diaminopimelic acid desuccinylase | DapE | Hydrolysis of N-succinyl-L,L-diaminopimelic acid | L-Captopril, Pyrazole-based inhibitors |

| UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase | MurE | Incorporation of meso-DAP into peptidoglycan precursor | (Information not available in provided search results) |

| Diaminopimelate epimerase | DapF | Epimerization of L,L-DAP to meso-DAP | α-methyl amino acids |

| Dihydrodipicolinate synthase | DapA | First committed step in the DAP pathway | (Information not available in provided search results) |

Synthetic Biology and Genetic Engineering for Modulating this compound Production and Derivatives

Advances in synthetic biology and genetic engineering have opened up new avenues for manipulating the diaminopimelic acid pathway in bacteria. These tools allow for the precise modulation of this compound production and the creation of novel derivatives. A primary application of this technology is in the industrial production of L-lysine, an essential amino acid for which the DAP pathway is a precursor. nih.govresearchgate.net By overexpressing key enzymes or knocking out competing pathways, researchers have been able to significantly enhance L-lysine yields in microorganisms like Corynebacterium glutamicum. nih.govresearchgate.net

For instance, studies have shown that upregulating the dehydrogenase pathway for DAP synthesis can serve as a breakthrough to reconstruct the entire pathway and boost L-lysine production. nih.govresearchgate.net Genetic manipulation can also be employed to study the roles of specific enzymes and intermediates in bacterial physiology and pathogenesis. The creation of auxotrophic mutants, which are unable to synthesize their own DAP, has been instrumental in virulence studies of pathogenic bacteria like Yersinia pestis. nih.gov These mutant strains require an external supply of DAP for growth, a trait that can be exploited to develop novel selection systems for genetic tools, offering an alternative to antibiotic resistance markers in in vivo studies. nih.gov

Ecological Significance of Diaminopimelic Acid in Environmental Microbiology (e.g., Marine Systems)

Diaminopimelic acid plays a significant ecological role, particularly in marine environments, where it is a key component of organic matter. asm.orgnih.gov As a unique constituent of the cell walls of most Gram-negative bacteria, DAP serves as a biomarker for bacterial presence and biomass in environmental samples. asm.orgnih.govasm.org In the vast marine ecosystem, bacteria are a major contributor to the reservoir of detrital organic carbon and nitrogen. asm.org The decomposition of bacterial cells releases peptidoglycan debris, which is then mineralized and recycled by other marine microbes. asm.org

Studies have investigated the concentrations of free DAP in seawater, finding it to be present from the surface to depths of 5,000 meters. asm.orgnih.gov This indicates active microbial processes involving the breakdown and utilization of DAP. Research has identified various marine bacteria, with Pseudomonadota being a dominant group, that can utilize DAP as a source of carbon and nitrogen. asm.orgnih.gov The key enzyme in this metabolic process is DAP decarboxylase (LysA), which converts DAP to lysine. asm.orgnih.gov The widespread presence of LysA-like sequences in marine microbial databases underscores the importance of DAP metabolism in the biogeochemical cycling of nutrients in the oceans. asm.orgnih.gov

Immunomodulatory Properties of Peptidoglycan Fragments Containing Diaminopimelic Acid and their Research Utility

Peptidoglycan fragments containing diaminopimelic acid are potent modulators of the host innate immune system. biorxiv.orgacs.orgnih.gov These fragments, often released during bacterial growth, division, or degradation, are recognized as pathogen-associated molecular patterns (PAMPs) by specific pattern recognition receptors (PRRs) in the host. The nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is a key cytosolic PRR that specifically recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a substructure found predominantly in the peptidoglycan of Gram-negative bacteria. taylorandfrancis.comnih.govmdpi.com

The recognition of DAP-containing peptidoglycan fragments by NOD1 triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines and antimicrobial peptides. taylorandfrancis.commdpi.com This innate immune response is crucial for controlling bacterial infections. Research has shown that even subtle structural variations in these peptidoglycan fragments, such as the amidation status of DAP, can have distinct effects on their immunostimulatory activities. nih.gov The study of these interactions provides valuable insights into host-pathogen crosstalk and the mechanisms of innate immunity. acs.orgnih.gov Synthetic peptidoglycan fragments are now widely used as research tools to probe the intricacies of innate immune signaling pathways and to understand how the immune system differentiates between pathogenic and commensal bacteria. biorxiv.orgacs.orgnih.gov

Future Directions and Emerging Research Areas in N Acetyl Ll 2,6 Diaminopimelic Acid Research

Discovery of Novel Enzymes and Regulatory Mechanisms in its Metabolism

The biosynthesis and degradation of N-acetyl-LL-DAP are part of the broader diaminopimelic acid (DAP) pathway, crucial for lysine (B10760008) and peptidoglycan synthesis in most bacteria. nih.govebi.ac.uk While the core enzymes are known, ongoing research aims to identify and characterize novel enzymes and regulatory networks that fine-tune this pathway.

One area of focus is the acetylase pathway of DAP biosynthesis, which utilizes N-acetylated intermediates. ebi.ac.uk This pathway is thought to be analogous to the more common succinylase pathway. ebi.ac.uk The enzyme N-acetyldiaminopimelate deacetylase (EC 3.5.1.47) catalyzes the final step, converting N-acetyl-LL-2,6-diaminoheptanedioate to LL-2,6-diaminoheptanedioate and acetate. wikipedia.orgbiocyc.org However, the genes corresponding to the acetylase pathway have not been fully identified in all organisms known to use it, such as certain Bacillus species, suggesting that novel enzymes may be involved. ebi.ac.uk The discovery of these enzymes and the elucidation of their regulatory mechanisms could reveal new targets for antimicrobial development.

Furthermore, the existence of four distinct variants of the DAP pathway—succinylase, acetylase, aminotransferase, and dehydrogenase—highlights the metabolic diversity among bacteria. nih.govebi.ac.uk Understanding the regulatory switches that govern the preferential use of one pathway over another, especially in organisms possessing multiple variants like Corynebacterium glutamicum, is a key area for future investigation. nih.govebi.ac.uk This includes studying the influence of environmental cues, such as nutrient availability, on the expression of pathway-specific enzymes. nih.gov For instance, high ammonium (B1175870) concentrations have been shown to promote L-lysine biosynthesis via the dehydrogenase pathway in C. glutamicum. nih.gov

Advanced Structural Biology Approaches to Enzyme-Ligand Complexes

High-resolution structural data of enzymes involved in N-acetyl-LL-DAP metabolism are critical for understanding their catalytic mechanisms and for the rational design of inhibitors. Advanced techniques like X-ray crystallography and cryo-electron microscopy are being employed to capture detailed snapshots of enzyme-substrate and enzyme-inhibitor complexes.

A key enzyme of interest is the N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), which, while not directly metabolizing the N-acetylated form, provides a model for deacetylases. researchgate.netnih.gov Structural studies of DapE from various pathogenic bacteria have revealed a flexible interdomain connection and have identified key residues in the active site. researchgate.net For example, the crystal structure of DapE from Neisseria meningitidis showed sulfate (B86663) ions mimicking the binding of the substrate's terminal carboxylates. researchgate.net Similarly, structures of DapE from Haemophilus influenzae have provided insights into the catalytic mechanism involving one or two metal ions. nih.gov These detailed structural models are invaluable for designing specific inhibitors that could serve as novel antibiotics. nih.gov

Another important target is the diaminopimelic acid epimerase (DapF), which converts L,L-DAP to meso-DAP. nih.govnih.gov Crystal structures of DapF from various organisms, including the cyanobacterium Anabaena, have been solved in complex with inhibitors. nih.govresearchgate.net These studies have revealed a closed, inhibitor-bound conformation and have identified the catalytic cysteine residues. nih.gov Unexpectedly, one structure revealed the enzyme bound to D,L-α-methylDAP, a synthetic byproduct that acts as a slow-binding inhibitor, providing a new tool for structural studies. nih.gov

The crystal structure of LL-diaminopimelate aminotransferase (LL-DAP-AT) from Arabidopsis thaliana has also been determined, providing a model for this recently discovered enzyme in the lysine biosynthesis pathway. nih.gov Comparisons of its active site with other aminotransferases have highlighted conserved residues for PLP binding and unique residues likely involved in substrate specificity. nih.gov

Interdisciplinary Research on Host-Microbe Interactions Mediated by Peptidoglycan Fragments

N-acetyl-LL-DAP is a component of peptidoglycan (PG), a major structural element of the bacterial cell wall. nih.govrsc.org Fragments of PG, including those containing DAP, are recognized by the host's innate immune system through pattern recognition receptors (PRRs) like NOD-like receptors (NLRs). nih.govrsc.orgbiorxiv.orgacs.org This recognition is a critical aspect of host-microbe interactions, influencing both immunity to pathogens and homeostasis with commensal bacteria. rsc.orgnih.gov

Future research in this area will focus on understanding the precise molecular details of how different PG fragments, including those with modified DAP residues, differentially modulate immune signaling. nih.govacs.org The complexity of PG structure, with variations in cross-linking and amino acid composition, suggests a sophisticated signaling landscape. nih.gov For example, amidation of meso-diaminopimelic acid residues in the peptidoglycan of Listeria monocytogenes, mediated by the enzyme AsnB, has been shown to affect bacterial surface properties and host cell invasion. frontiersin.org

The use of synthetic PG fragments as chemical probes is crucial for dissecting these interactions. nih.govrsc.org While muramyl dipeptide (MDP) has been a workhorse in this field, there is a growing need for a more diverse toolkit of probes that represent the natural heterogeneity of PG. nih.govbiorxiv.org This includes synthesizing fragments with different cross-linkages and modifications to DAP. By studying the responses of host cells to these defined molecular patterns, researchers can map the specific signaling pathways activated by different bacteria. acs.org This knowledge could lead to the development of novel immunomodulators and adjuvants. biorxiv.org

Development of Research Tools Based on N-acetyl-LL-2,6-Diaminopimelic Acid Analogues

The development of chemical tools derived from N-acetyl-LL-DAP and related compounds is essential for advancing research in this field. These tools include enzyme inhibitors, fluorescent probes, and affinity labels that can be used to study enzyme function, track metabolic pathways, and identify protein-ligand interactions.

The synthesis of substrate analogues has been a fruitful strategy for developing enzyme inhibitors. For example, various mono-N-acylated DAP derivatives have been synthesized and tested as competitive inhibitors of DapE. researchgate.net Thiazole and oxazole (B20620) analogues of DAP have also been created as potential inhibitors of DapF. mdpi.comresearchgate.net These compounds, designed using structure-based approaches, show promise as leads for new antibacterial agents. mdpi.comresearchgate.net Pyrazole-based inhibitors of DapE have also been developed, with some showing significant potency. mdpi.com

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying N-acetyl-LL-2,6-diaminopimelic acid in bacterial samples?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is widely used for quantification. For instance, reverse-phase HPLC with volatile-ion-pairing agents enables precise analysis of underivatized amino acids, including this compound, in complex biological matrices .

- Radiolabeling Assays : Incorporation of radiolabeled substrates (e.g., [³H]-meso-2,6-diaminopimelic acid) into peptidoglycan can be measured via liquid scintillation counting after trichloroacetic acid precipitation. This method is critical for studying peptidoglycan biosynthesis dynamics .

- Mass Spectrometry (MS) : Electrospray ionization tandem MS (ESI-MS/MS) coupled with liquid chromatography provides high sensitivity for structural identification and quantification, particularly in metabolomic studies .

Q. How does this compound contribute to bacterial cell wall integrity?

- Methodological Answer :

- As a modified derivative of diaminopimelic acid (DAP), this compound is integrated into peptidoglycan cross-linking. Its presence can be validated via murein hydrolysis and amino acid analysis using thin-layer chromatography (TLC) or HPLC. For example, cell wall hydrolysates are prepared by treating bacterial samples with 6M HCl, followed by chromatographic separation to identify peptidoglycan components .

- Enzymatic Assays : Enzymes like diaminopimelate aminotransferase (DapL) catalyze steps in DAP biosynthesis, which can be studied using substrate-specific activity assays coupled with MS-based detection .

Q. What experimental approaches distinguish stereoisomers like LL- vs. meso-2,6-diaminopimelic acid?

- Methodological Answer :

- Chiral Chromatography : Using chiral stationary phases in HPLC or GC-MS resolves stereoisomers based on retention times. For instance, LL-DAP and meso-DAP exhibit distinct elution profiles under optimized mobile-phase conditions .

- Nuclear Magnetic Resonance (NMR) : ¹H- and ¹³C-NMR spectroscopy identifies stereochemical configurations by analyzing coupling constants and chemical shifts of protons adjacent to chiral centers .

Advanced Research Questions

Q. How does this compound regulate lysine biosynthesis in metabolically diverse organisms?

- Methodological Answer :

- Metabolomic Profiling : LC-MS-based metabolomics tracks flux through lysine pathways. For example, in sea lamprey (Petromyzon marinus), elevated levels of N-acetyl-LL-DAP in lysine biosynthesis pathways were observed in metabolomic datasets, suggesting its role as a precursor. Stable isotope tracing (e.g., ¹³C-labeled glucose) can further elucidate pathway dynamics .

- Gene Knockout Studies : Disrupting genes in the diaminopimelate (DAP) pathway (e.g., dapL) and measuring intermediate accumulation via MS provides functional insights .

Q. How can researchers resolve contradictions in chemotaxonomic data when N-acetyl-LL-DAP is absent in expected bacterial taxa?

- Methodological Answer :

- Polyphasic Taxonomy : Combine chemotaxonomy (e.g., LL-DAP detection via HPLC) with 16S rRNA phylogeny and genomic analysis. For instance, Nocardioides species lacking LL-DAP were reclassified using neighbor-joining phylogenetic trees and ANI (Average Nucleotide Identity) comparisons, highlighting discrepancies between phenotypic and genomic data .

- Comparative Genomics : Identify biosynthetic gene clusters (e.g., dap genes) in bacterial genomes to predict DAP pathway presence, even if chemical detection fails due to low expression .

Q. What experimental designs capture dynamic changes in N-acetyl-LL-DAP levels during bacterial growth phases or stress responses?

- Methodological Answer :

- Time-Course Radiolabeling : Pulse-chase experiments with [³H]-DAP track incorporation into peptidoglycan across growth phases. Samples collected at intervals are analyzed for radioactivity in trichloroacetic acid-insoluble fractions .

- Stress Induction : Expose bacteria to stressors (e.g., antibiotics, osmotic shock) and quantify N-acetyl-LL-DAP via targeted LC-MS/MS. For example, β-lactam antibiotic treatment increases DAP derivatives due to cell wall repair mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.